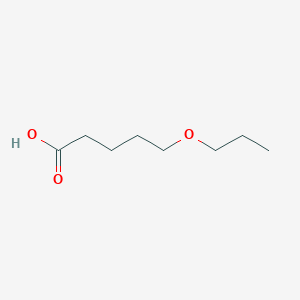
5-Propoxypentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propoxypentanoic acid: is an organic compound with the molecular formula C8H14O4 It is a derivative of pentanoic acid, where a propoxy group is attached to the fifth carbon atom of the pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: 5-Propoxypentanoic acid can be synthesized through several methods, including:
Esterification: One common method involves the esterification of pentanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a suitable carboxylic acid derivative, followed by hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 5-Propoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Propoxypentanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 5-Propoxypentanoic acid involves its interaction with specific molecular targets and pathways. The propoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved in its biological effects.
類似化合物との比較
Pentanoic acid: The parent compound with a simpler structure.
Propanoic acid: A shorter-chain analog with different chemical properties.
Hexanoic acid: A longer-chain analog with varying reactivity.
Uniqueness: 5-Propoxypentanoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
88663-62-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
5-propoxypentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-6-11-7-4-3-5-8(9)10/h2-7H2,1H3,(H,9,10) |
InChIキー |
IVGSTYYZAQIJNV-UHFFFAOYSA-N |
正規SMILES |
CCCOCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




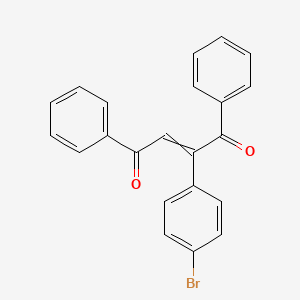
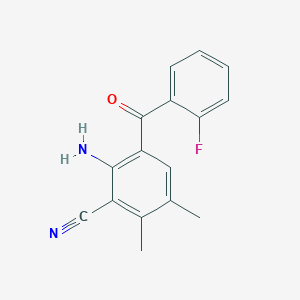
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
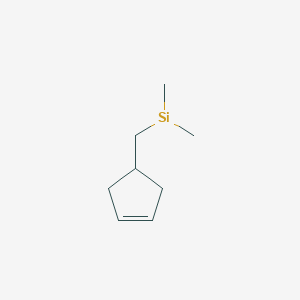
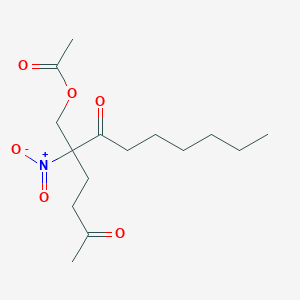
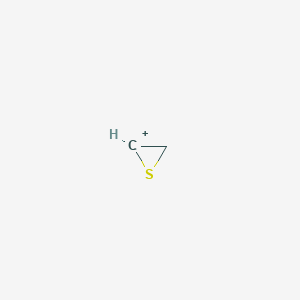
oxophosphanium](/img/structure/B14391451.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)


